Molecular Weight as a Pharmacokinetic Determinant: Butopyrammonium vs. Rocuronium
Among non-depolarizing neuromuscular blockers, molecular weight influences distribution volume and elimination kinetics. Butopyrammonium, with a molecular weight of 288.4 g/mol, is substantially smaller than the aminosteroid rocuronium (529.8 g/mol) [1]. This weight difference of 241.4 g/mol suggests potentially faster distribution and a distinct metabolic disposition profile, though no direct pharmacokinetic comparison has been published for Butopyrammonium.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 288.4 |
| Comparator Or Baseline | Rocuronium: 529.8 |
| Quantified Difference | Butopyrammonium is 241.4 g/mol (45.6%) lighter |
| Conditions | PubChem computed properties; no combined biological assay |
Why This Matters
Lower molecular weight may confer a faster onset and shorter duration in vivo, a critical factor in selecting muscle relaxants for short surgical procedures, but this inference requires direct experimental validation.
- [1] PubChem. Butopyrammonium. Compound Summary. CID 189908. View Source
